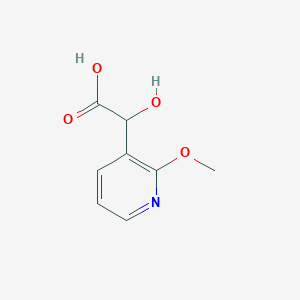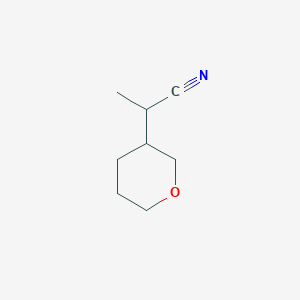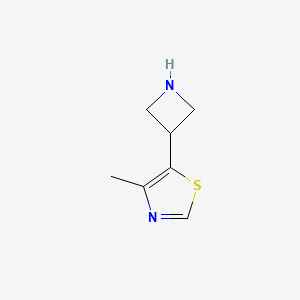
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that features both azetidine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and provides a straightforward route to the target compound.
Industrial Production Methods
For industrial production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials, such as benzylamine, and employs green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis and microwave irradiation to accelerate the reaction . The conditions are often mild, making the reactions efficient and yielding high-purity products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the aza Paternò–Büchi reaction can yield functionalized azetidines .
Wissenschaftliche Forschungsanwendungen
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of various industrially important compounds.
Wirkmechanismus
The mechanism of action of 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole include:
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole
Uniqueness
What sets this compound apart is its unique combination of azetidine and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H10N2S |
|---|---|
Molekulargewicht |
154.24 g/mol |
IUPAC-Name |
5-(azetidin-3-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10N2S/c1-5-7(10-4-9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3 |
InChI-Schlüssel |
DCTDMIOMTZNTBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



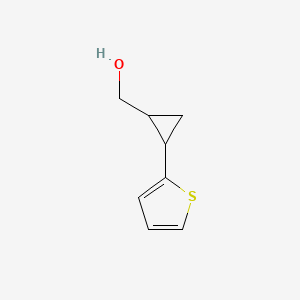
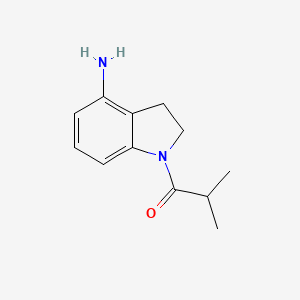

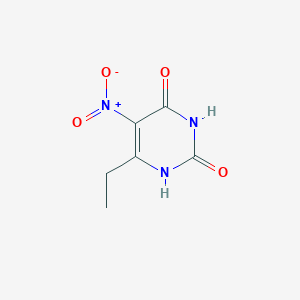
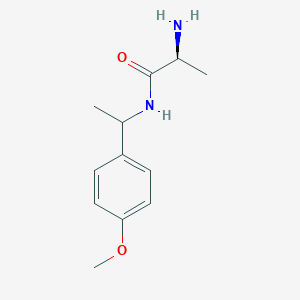
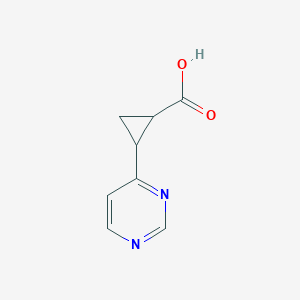


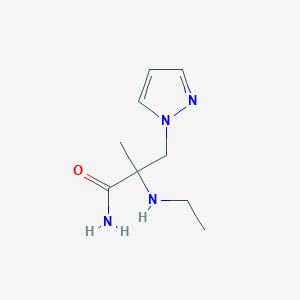

![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
